1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

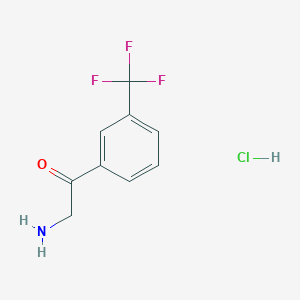

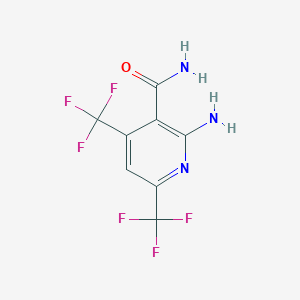

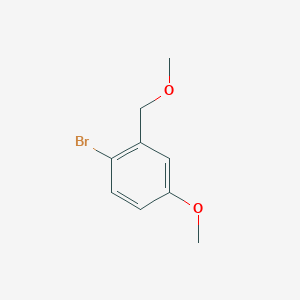

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrole carboxylic acids. These compounds contain a pyrrole ring bearing a carboxylic acid group. The specific structure of 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid includes a phenylethyl group attached to the nitrogen atom of the pyrrole ring, which may influence its chemical and physical properties, as well as its potential biological activities.

Synthesis Analysis

The synthesis of pyrrole-2-carboxylic acid derivatives can be achieved through various methods. For instance, pyrrole-2-carboxylic acid (L5) has been used as an effective ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, leading to the formation of diaryl amine products in moderate to good yields . Another approach involves the ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide, which provides a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives has been described using the reaction of 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure of pyrrole carboxylic acid derivatives has been studied using various techniques. Crystallographic and ab initio theoretical studies have been conducted on different pyrrole carboxylic acid derivatives, revealing insights into their molecular packing and hydrogen bonding patterns . The crystal structure determination of specific pyrrole derivatives has also been reported, providing detailed information on the conformation and interactions within the crystal lattice .

Chemical Reactions Analysis

Pyrrole-2-carboxylic acid derivatives can participate in a variety of chemical reactions. The Cu-catalyzed reactions using pyrrole-2-carboxylic acid as a ligand demonstrate the potential of these compounds to form new bonds under catalytic conditions . The unusual coupling reactions involving acetylenic esters and α-amino acids indicate the reactivity of these compounds in forming new ring structures . The synthesis of azolenines and the reaction of 2H-azirines with enamines further exemplify the diverse reactivity of pyrrole-2-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carboxylic acid derivatives can be influenced by their substituents. Complete ^13C NMR chemical shift assignments for various 1H-pyrrole-2-carboxylic acid esters and amides have been reported, which are essential for understanding the electronic environment of these molecules . The synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for antiinflammatory and analgesic activity demonstrate the potential biological relevance of these compounds . The efficient synthesis and resolution of optically active pyrrole-2-carboxylic acid derivatives also highlight the importance of stereochemistry in their physical properties and potential applications [6, 8].

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid has been studied in various chemical synthesis and reaction contexts. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides can yield 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under moist conditions, showcasing its role in the synthesis of hydroxy acids and subsequent derivatives (Irwin & Wheeler, 1972). Furthermore, the synthesis of pyrrole-2-carboxylic acid derivatives, including those related to 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, has been extensively researched, indicating its importance in the generation of dihydropyrroles and related compounds (Law et al., 1984).

Solid State Structures and Hydrogen Bonding

The study of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, which are closely related to 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, reveals the formation of one-, two-, and three-dimensional networks in solid state structures. These structures are characterized by bidentate hydrogen-bonded contacts, indicating the potential of such compounds in materials science and crystal engineering (Lin, Geib, & Hamilton, 1998).

Biomedical Applications

Carboxylic acid-functionalized polypyrrole-silica microparticles, which can be derived from compounds similar to 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, have been synthesized and characterized for potential biomedical applications. These microparticles exhibit enhanced optical absorbance and are proposed for use in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).

Pharmaceutical and Agricultural Research

Derivatives of 1H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities, highlighting the pharmaceutical potential of such compounds (Hublikar et al., 2019). Additionally, pyrrole derivatives, including those related to 1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid, have been explored as growth-promotion factors for seeds in grain crops, demonstrating their utility in agricultural research (Mikhedkina et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-phenylethyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBHYCRVSIUNAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522434 |

Source

|

| Record name | 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid | |

CAS RN |

62541-29-1 |

Source

|

| Record name | 1-(2-Phenylethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)